

4-Bromo-2,6-dichloroanisole SMILES and InChI key

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroanisole

Cat. No.: B175122

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Technical Guide: 4-Bromo-2,6-dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-Bromo-2,6-dichloroanisole**, including its chemical identifiers, physicochemical properties, proposed synthesis protocols, and a representative experimental workflow. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical Identifiers

The fundamental chemical identifiers for **4-Bromo-2,6-dichloroanisole** are provided below, offering standardized nomenclature for this compound.

Identifier	Value
SMILES	<chem>COC1=C(C=C(C=C1Cl)Br)Cl</chem> [1]
InChI Key	OAYSFAKCFYRCRU-UHFFFAOYSA-N [1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-Bromo-2,6-dichloroanisole** is presented in the table below. This information is crucial for its handling, characterization, and application in

experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrCl ₂ O	[1][2]
Molecular Weight	255.93 g/mol	[1]
Melting Point	68-69 °C	[3]
Boiling Point	250-255 °C (at 765 Torr)	[3]
Density	1.666 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water (0.036 g/L at 25 °C)	[1]
Appearance	White powder	

Experimental Protocols

Due to the limited availability of a specific, detailed synthesis protocol for **4-Bromo-2,6-dichloroanisole** in the surveyed literature, two plausible and established synthetic routes are proposed. These methods are based on common organic chemistry transformations.

Method 1: Electrophilic Bromination of 2,6-dichloroanisole

This protocol describes the synthesis of **4-Bromo-2,6-dichloroanisole** starting from 2,6-dichloroanisole via an electrophilic aromatic substitution reaction.

Materials:

- 2,6-dichloroanisole
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium Bicarbonate Solution (Saturated)

- Sodium Thiosulfate Solution (10%)
- Brine
- Anhydrous Magnesium Sulfate
- Hexanes
- Ethyl Acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroanisole (1 equivalent) in glacial acetic acid.
- To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, pour the mixture into water.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-Bromo-2,6-dichloroanisole**.

Method 2: Methylation of 4-Bromo-2,6-dichlorophenol

This alternative protocol involves the methylation of the hydroxyl group of 4-Bromo-2,6-dichlorophenol.

Materials:

- 4-Bromo-2,6-dichlorophenol
- Dimethyl sulfate
- Potassium carbonate
- Acetone
- Deionized water
- Diethyl ether
- Brine
- Anhydrous Sodium Sulfate

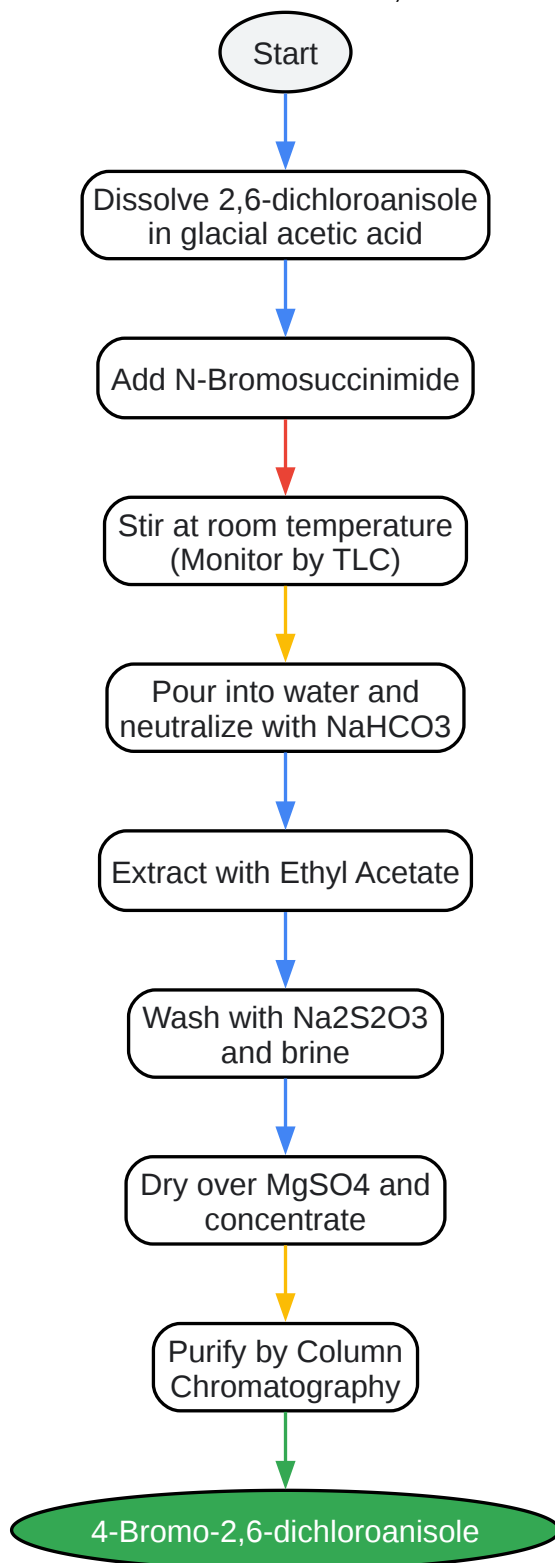
Procedure:

- To a solution of 4-Bromo-2,6-dichlorophenol (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2.5 equivalents).
- Stir the suspension vigorously and add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in diethyl ether and wash with deionized water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure **4-Bromo-2,6-dichloroanisole**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of **4-Bromo-2,6-dichloroanisole** via the electrophilic bromination of 2,6-dichloroanisole.

Synthesis Workflow of 4-Bromo-2,6-dichloroanisole

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Caption: A flowchart illustrating the synthesis of **4-Bromo-2,6-dichloroanisole**.

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